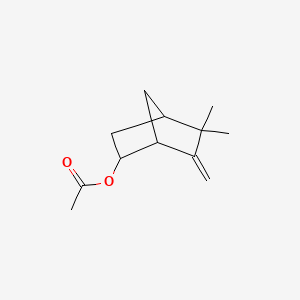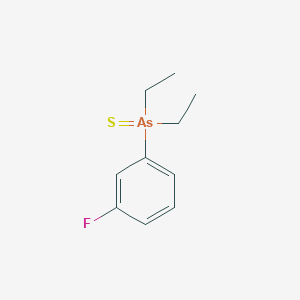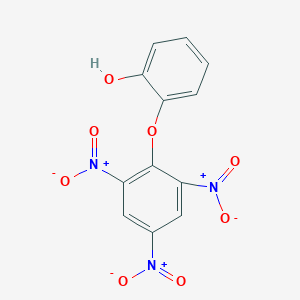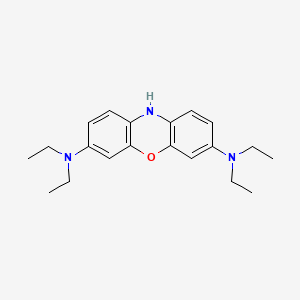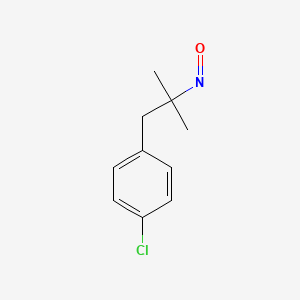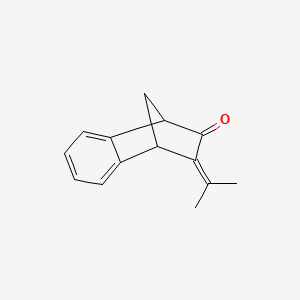
1,4-Methanonaphthalen-2(1H)-one, 3,4-dihydro-3-(1-methylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,4-Methanonaphthalen-2(1H)-one, 3,4-dihydro-3-(1-methylethylidene)-” is an organic compound that belongs to the class of naphthalenes These compounds are characterized by a fused ring structure that includes a methano bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1,4-Methanonaphthalen-2(1H)-one, 3,4-dihydro-3-(1-methylethylidene)-” typically involves multi-step organic reactions. Common starting materials may include naphthalene derivatives, which undergo a series of reactions such as alkylation, cyclization, and oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents may be used to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nucleophiles like hydroxide or alkoxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as an intermediate in the synthesis of more complex molecules. Its unique structure can serve as a building block for various organic syntheses.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic effects, particularly if it exhibits bioactivity.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes or receptors, modulating their function through binding or inhibition.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with a similar fused ring structure.
Tetralin: A hydrogenated derivative of naphthalene.
1,4-Dihydronaphthalene: Another derivative with a similar structure but different functional groups.
Uniqueness
“1,4-Methanonaphthalen-2(1H)-one, 3,4-dihydro-3-(1-methylethylidene)-” is unique due to its specific methano bridge and isopropylidene group, which may confer distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
52708-21-1 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
10-propan-2-ylidenetricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-one |
InChI |
InChI=1S/C14H14O/c1-8(2)13-11-7-12(14(13)15)10-6-4-3-5-9(10)11/h3-6,11-12H,7H2,1-2H3 |
InChI Key |
FQVASDWOPGVHBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2CC(C1=O)C3=CC=CC=C23)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



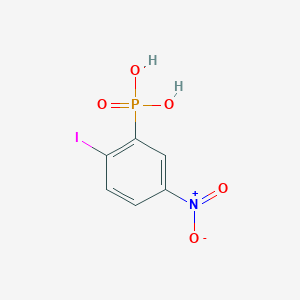

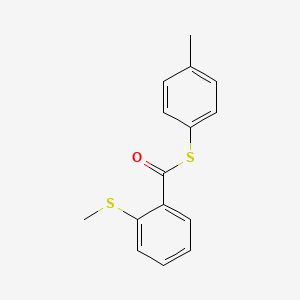
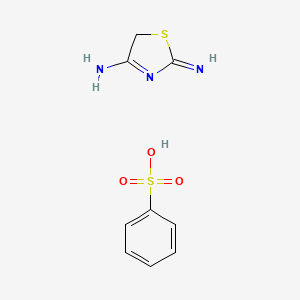
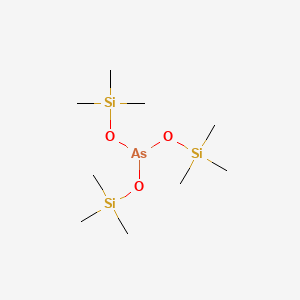
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14636658.png)
